Phosphonitrilic chloride trimer

Polymer Chemistry Reaction Kinetics Polyphosphazene Synthesis

Problem: Tetramer and cyclic impurities in standard grades cause premature crosslinking, yielding insoluble gels instead of valuable linear polymers. Solution: High-purity Phosphonitrilic chloride trimer (NPCl₂)₃. - Polymer-grade: Tetramer-free composition ensures soluble linear poly(dichlorophosphazene) precursor. - Faster kinetics than tetramer: Enables efficient, consistent ring-opening polymerization. - Scaffold versatility: Six reactive P-Cl bonds for functional materials; substitution complete in 40-200 min (60-100°C).

Molecular Formula (NPCl2)3
Cl6N3P3
Molecular Weight 347.7 g/mol
CAS No. 25231-98-5
Cat. No. B3422370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonitrilic chloride trimer
CAS25231-98-5
Molecular Formula(NPCl2)3
Cl6N3P3
Molecular Weight347.7 g/mol
Structural Identifiers
SMILESN1=P(N=P(N=P1(Cl)Cl)(Cl)Cl)(Cl)Cl
InChIInChI=1S/Cl6N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10
InChIKeyUBIJTWDKTYCPMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Phosphonitrilic Chloride Trimer


Phosphonitrilic chloride trimer, also known as hexachlorocyclotriphosphazene, is an inorganic cyclic compound with the formula (NPCl₂)₃ [1]. It is the primary cyclic oligomer (trimer) formed in the reaction of phosphorus pentachloride and ammonium chloride, typically constituting up to 90% of the crude reaction product [2]. This six-membered ring, composed of alternating phosphorus and nitrogen atoms, serves as the critical monomer for the synthesis of high molecular weight linear poly(dichlorophosphazene) via ring-opening polymerization, as well as a versatile scaffold for preparing a wide array of phosphazene derivatives [3].

Substitution Risks for Phosphonitrilic Chloride Trimer


In the procurement of phosphonitrilic chloride trimer for critical applications, simple substitution with alternative cyclic oligomers (e.g., the tetramer) or lower-purity grades of the trimer is not feasible. A long-standing body of evidence confirms that the purity of the trimer and its specific ring size are not merely academic details; they are the primary determinants of whether a polymerization process will yield a valuable, soluble, linear polymer or an unusable, crosslinked gel [1]. The presence of impurities, particularly the tetramer, has been shown to fundamentally alter the reaction pathway, leading to premature crosslinking and insoluble products [2]. Furthermore, comparative kinetic studies have established that the tetramer polymerizes at a significantly slower rate than the trimer, which directly impacts manufacturing efficiency and product consistency [3].

Phosphonitrilic Chloride Trimer Differentiation


Superior Polymerization Kinetics vs. Tetramer

The polymerization rate of the phosphonitrilic chloride trimer is significantly faster than that of its closest cyclic analog, the tetramer. In a comparative kinetic study conducted at 211°C, the tetramer was invariably found to react slower than the trimer [1]. This order of reactivity was maintained even during copolymerization experiments [1]. Additionally, the tetramer is known to be a major impurity that causes detrimental crosslinking during the polymerization of the trimer [2].

Polymer Chemistry Reaction Kinetics Polyphosphazene Synthesis

Radiation-Induced Polymerization Selectivity

The trimer uniquely undergoes radiation-induced polymerization in the solid state, a behavior not observed for the tetramer. When irradiated with γ-rays, the trimeric phosphonitrilic chloride readily polymerizes, whereas the tetramer does not polymerize in either the solid or liquid state [1]. This phenomenon is attributed to the specific crystalline packing of the trimer, which is conducive to chain propagation [1].

Radiation Chemistry Solid-State Polymerization Materials Processing

Purity-Dependent Crosslinking Prevention

The use of high-purity phosphonitrilic chloride trimer is non-negotiable for obtaining soluble, linear polymers. Polymerization of crude mixtures containing higher cyclic oligomers (e.g., tetramer, pentamer) invariably leads to crosslinked, insoluble gels [1]. The key differentiator is the use of 'polymer-grade' trimer, which is free from these impurities, enabling the controlled synthesis of high molecular weight linear polyphosphonitrilic chloride [2][3].

Polymer Purity Gelation Quality Control

High-Pressure Phase Transition vs. Tetramer

Under high pressure, the trimer exhibits a distinct phase transition behavior compared to the tetramer. Raman and IR spectroscopic analysis reveals that the trimer undergoes a second-order phase transition near 22 kbar to a structure of probable monoclinic symmetry, whereas the tetramer shows evidence of a similar change near 10 kbar [1].

High-Pressure Chemistry Materials Science Phase Transitions

Rapid Nucleophilic Substitution at P-Cl Bonds

The chlorine atoms of the phosphonitrilic chloride trimer are highly reactive toward nucleophilic substitution, enabling efficient derivatization. A study of the reaction of the trimer with sodium hydroxymethylphenolate showed that complete substitution could be achieved in 40–200 minutes within a temperature range of 60° to 100°C [1]. This reactivity allows for the systematic replacement of chlorine atoms with a wide array of nucleophiles (e.g., alkoxides, aryloxides, amines) to produce tailored phosphazene derivatives .

Nucleophilic Substitution Synthetic Methodology Reaction Kinetics

Dominant Product in Industrial Synthesis

In the standard industrial synthesis of cyclic phosphonitrilic chlorides from PCl₅ and NH₄Cl, the trimer is the dominant product, comprising up to 90% of the reaction mixture [1]. The tetramer follows as a minor component, constituting up to 15% of the product [1]. This natural product distribution favors the trimer as the most abundant and, therefore, the most cost-effective and scalable cyclic oligomer for downstream applications [2].

Process Chemistry Synthesis Optimization Yield

Phosphonitrilic Chloride Trimer Application Scenarios


Linear Poly(dichlorophosphazene) Synthesis

This is the primary industrial application. The use of high-purity, polymer-grade phosphonitrilic chloride trimer is essential for achieving a soluble, linear polymer precursor. Procurement for this purpose must specify a material free from tetramer and other cyclic impurities, as their presence leads to crosslinking and an insoluble gel, rendering the batch useless [1]. The trimer's faster polymerization kinetics relative to the tetramer also provide a manufacturing advantage [2].

Functionalized Cyclotriphosphazene Derivatives

The trimer's six reactive P-Cl bonds enable its use as a molecular scaffold for creating a diverse library of functional materials. The ability to control the degree and pattern of substitution allows for tuning properties like solubility, thermal stability, and biological activity [1]. The quantitative data on substitution kinetics (e.g., complete reaction in 40-200 min at 60-100°C) are valuable for optimizing synthetic procedures [2].

Solid-State Polymerization via Gamma Irradiation

For specialized applications where thermal polymerization is not viable, the trimer's unique ability to undergo solid-state polymerization when exposed to γ-radiation provides a distinct processing route. This behavior is specific to the trimer and is not exhibited by the tetramer [1], making the trimer the exclusive choice for this methodology.

High-Pressure Polymerization and Processing

In scenarios involving high-pressure conditions, the defined phase transition behavior of the trimer (near 22 kbar) is a critical parameter to consider for process design and material stability [1]. This knowledge allows for the selection of appropriate pressure regimes to avoid unwanted phase changes during polymerization or subsequent material forming.

Technical Documentation Hub

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